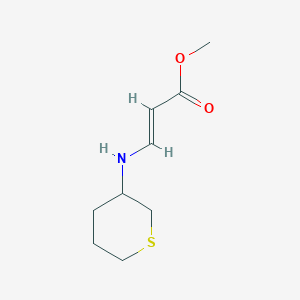
Methyl3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate group can undergo Michael addition reactions with nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Another thiopyran derivative with different functional groups.
2H-Thiopyran, tetrahydro-3-methyl-: A similar compound with a methyl group instead of an amino group
Uniqueness
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is unique due to the presence of both the thiopyran ring and the acrylate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
methyl (E)-3-(thian-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C9H15NO2S/c1-12-9(11)4-5-10-8-3-2-6-13-7-8/h4-5,8,10H,2-3,6-7H2,1H3/b5-4+ |
InChI Key |
XDSPWGHORDQNKL-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)/C=C/NC1CCCSC1 |
Canonical SMILES |
COC(=O)C=CNC1CCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















